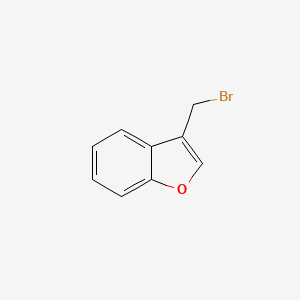

3-(Bromomethyl)benzofuran

Beschreibung

Overview of Benzofuran (B130515) Scaffolds in Modern Organic Synthesis

Benzofuran and its derivatives are integral components of numerous compounds that exhibit a wide spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govbohrium.comresearchgate.netnih.govmdpi.com The inherent structural features of the benzofuran nucleus make it a privileged scaffold in drug discovery. bohrium.commdpi.com Consequently, the development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran ring system is an area of intense research. nih.govbohrium.com Modern organic synthesis has witnessed the advent of innovative strategies, including transition-metal-catalyzed reactions, to access a diverse range of substituted benzofurans. nih.govacs.org These methods often aim to introduce various functional groups onto the benzofuran skeleton to modulate the biological and physical properties of the resulting molecules. mdpi.com

Strategic Importance of Bromomethyl Functionality at the Benzofuran C3 Position

Among the various functionalized benzofurans, 3-(bromomethyl)benzofuran stands out as a particularly valuable synthetic intermediate. The strategic placement of a bromomethyl group at the C3 position of the benzofuran ring imparts a high degree of reactivity, making it a versatile building block for the synthesis of more complex molecules. nih.govnih.gov The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of substituents at this position. This reactivity is a cornerstone of its utility in elaborating the benzofuran core.

The bromomethyl group serves as a linchpin for constructing intricate molecular architectures. For instance, it can readily react with various nucleophiles such as amines, alcohols, and thiols to generate a diverse library of 3-substituted benzofuran derivatives. This capability is crucial in the structure-activity relationship studies of new therapeutic agents, where systematic modification of a lead compound is necessary to optimize its biological activity. mdpi.comnih.gov

Historical Context and Current Research Trajectories Pertaining to this compound

The synthesis of benzofuran itself dates back to 1870, with Perkin being the first to report its creation. acs.org Since then, the exploration of its derivatives has been a continuous endeavor. The introduction of a reactive handle like the bromomethyl group at the C3 position represents a significant advancement in the functionalization of the benzofuran scaffold. Early methods for the synthesis of such compounds often involved the bromination of 3-methylbenzofuran (B1293835) precursors. nih.govnih.gov

Current research trajectories are focused on developing more efficient and selective methods for the synthesis of this compound and its analogs. These efforts include the use of milder brominating agents and the development of one-pot procedures that combine the formation of the benzofuran ring with its subsequent functionalization. mdpi.comrsc.org Furthermore, there is a growing interest in the application of this compound in the synthesis of complex natural products and novel materials with unique photophysical properties. bioengineer.org Researchers are actively exploring its use in the construction of polycyclic systems and as a key fragment in the total synthesis of biologically active molecules. mdpi.comnih.gov The ongoing investigation into the reactivity and applications of this compound underscores its enduring importance in the landscape of modern organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWASAYNGKXLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00491575 | |

| Record name | 3-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38281-49-1 | |

| Record name | 3-(Bromomethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00491575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Benzofuran and Its Derivatives

Direct Bromination Strategies for Benzofuran-3-methyl Systems

Direct bromination of 3-methylbenzofuran (B1293835) systems represents the most straightforward approach to obtaining 3-(bromomethyl)benzofuran derivatives. This typically involves the use of a brominating agent that can selectively react at the benzylic position of the 3-methyl group.

N-Bromosuccinimide (NBS) Mediated Bromination Procedures.tandfonline.comnih.govwikipedia.orgnih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination of hydrocarbons. wikipedia.org In the context of 3-methylbenzofuran systems, NBS provides a convenient and efficient method for the introduction of a bromine atom onto the methyl group at the 3-position. tandfonline.comnih.gov

The reaction is typically carried out by refluxing a solution of the 3-methylbenzofuran derivative with NBS in a suitable solvent, such as carbon tetrachloride (CCl4). tandfonline.comnih.gov The process is often initiated by a radical initiator or by irradiation. wikipedia.org For instance, the synthesis of ethyl this compound-2-carboxylate has been achieved by stirring the corresponding 3-methyl derivative with NBS in refluxing carbon tetrachloride for three hours, resulting in an 85% yield. tandfonline.com

The use of NBS is also prevalent in the synthesis of more complex benzofuran (B130515) derivatives. For example, bromomethyl derivatives of various 1-(3-methyl-1-benzofuran-2-yl)ethanones have been successfully prepared using NBS in carbon tetrachloride. nih.gov In some cases, the reaction conditions can be optimized to improve yields and minimize side products. Microwave-assisted regioselective bromination using NBS in acetonitrile (B52724) has also been reported for the preparation of 3-bromocoumarins, which can then be converted to benzofuran-2-carboxylic acids. nih.gov

Table 1: Examples of NBS Mediated Bromination

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Ethyl 3-methylbenzofuran-2-carboxylate | Ethyl this compound-2-carboxylate | NBS, CCl4, reflux, 3h | 85 | tandfonline.com |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives | 1-(3-(Bromomethyl)-1-benzofuran-2-yl)ethanone derivatives | NBS, CCl4 | Not specified | nih.gov |

| 4-Methyl-6,7-dimethoxycoumarin | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NBS, acetonitrile, microwave, 250W, 5 min, 80°C | 89 | nih.gov |

Radical Initiated Bromination Approaches (e.g., using dibenzoyl peroxide).wikipedia.orgblogspot.com

The bromination of the 3-methyl group on a benzofuran ring is fundamentally a free-radical substitution reaction. byjus.com To facilitate this, radical initiators are often employed to generate the initial bromine radical, which then propagates the chain reaction. wikipedia.org Dibenzoyl peroxide is a commonly used radical initiator in these reactions. blogspot.com

The Wohl-Ziegler reaction is a classic example of such a process, where NBS is used in conjunction with a radical initiator like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) and often under irradiation to promote the formation of allylic and benzylic bromides. wikipedia.org The initiator decomposes upon heating or irradiation to produce radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. This bromine radical then abstracts a benzylic hydrogen from the 3-methyl group of the benzofuran, creating a more stable benzylic radical. This radical then reacts with a molecule of Br2 (formed in situ from NBS) to yield the desired this compound and a new bromine radical to continue the chain reaction. blogspot.com

The choice of initiator can be crucial for the reaction's success. While dibenzoyl peroxide is common, other initiators like AIBN are also effective and may be preferred in certain applications due to differences in decomposition kinetics. blogspot.com

Regioselective Considerations in Bromination Reactions.

Achieving regioselectivity is a key challenge in the bromination of substituted benzofurans. The position of bromination is influenced by the electronic and steric properties of the substituents on the benzofuran ring.

In the case of 3-methylbenzofuran systems, the primary goal is to achieve selective bromination at the benzylic position of the methyl group. The use of NBS under radical conditions generally favors this outcome due to the stability of the resulting benzylic radical intermediate. wikipedia.org

However, electrophilic substitution on the aromatic ring can compete with radical bromination at the methyl group, especially in electron-rich benzofuran systems. wikipedia.orgnih.gov For example, the presence of methoxy (B1213986) groups on the benzene (B151609) ring can activate the ring towards electrophilic attack, potentially leading to bromination at aromatic positions. nih.gov In one study, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS resulted in a product with bromine atoms in both the methyl group and the benzene ring, highlighting the influence of activating groups on regioselectivity. nih.gov

Careful control of reaction conditions, such as solvent and temperature, can help to favor the desired benzylic bromination. For instance, using non-polar solvents like carbon tetrachloride can suppress electrophilic aromatic substitution. tandfonline.com

Multi-Step Convergent Synthetic Routes to this compound Architectures.tandfonline.comnih.govnih.gov

In many instances, the target this compound derivative is constructed through a multi-step synthetic sequence. These convergent routes allow for the assembly of complex molecules with greater control over the final structure.

A common strategy involves the initial construction of a substituted 3-methylbenzofuran core, followed by a subsequent bromination step. For example, the synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid was achieved through a multi-step reaction, which was then subjected to bromination with NBS to yield the corresponding 3-(bromomethyl) derivative. nih.gov

Another approach involves the cyclization of a precursor to form the benzofuran ring. For example, ethyl 3-methylbenzofuran-2-carboxylate can be synthesized via the dehydration of an α-phenoxy-β-ketoester using sulfuric acid. tandfonline.com This 3-methylbenzofuran derivative can then be brominated using NBS to afford the desired ethyl this compound-2-carboxylate. tandfonline.com

The Perkin rearrangement of 3-bromocoumarins in the presence of a base provides another route to benzofuran-2-carboxylic acids. nih.gov These can be further functionalized, and if a methyl group is present at the 3-position, subsequent bromination can lead to the this compound architecture.

Table 2: Examples of Multi-Step Syntheses

| Target Compound | Key Synthetic Steps | Reference |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | 1. Multi-step synthesis of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid. 2. Bromination with NBS. | nih.gov |

| Ethyl this compound-2-carboxylate | 1. SN2 reaction of ethyl α-aceto-α-chloroacetate with sodium phenoxide. 2. Dehydration to form the benzofuran ring. 3. Bromination of the 3-methyl group with NBS. | tandfonline.com |

| 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 1. Microwave-assisted regioselective bromination of 4-methyl-6,7-dimethoxycoumarin with NBS. 2. Microwave-assisted Perkin rearrangement. | nih.gov |

One-Pot and Cascade Reaction Sequences for this compound Precursors.acs.orgscielo.br

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the need for isolation of intermediates. While direct one-pot syntheses of this compound itself are less common, several methods exist for the one-pot synthesis of its precursors, which can then be readily brominated.

One such example is the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This one-pot, three-step process involves the Williamson ether synthesis between ethyl 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde (B1680747), followed by in situ hydrolysis and intramolecular cyclization to form the benzofuran ring. scielo.br Although this example does not directly yield a this compound, the methodology demonstrates the potential for developing one-pot sequences to access complex benzofuran structures.

Another relevant one-pot synthesis involves the reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl (B1604629) carbamate. acs.org This two-step, one-pot procedure leads to the formation of 3-cyanobenzofurans. acs.org While this method does not directly produce a 3-methyl or 3-bromomethyl group, it showcases the power of cascade reactions in constructing the benzofuran core, which could potentially be adapted to generate precursors for this compound.

Advanced Synthetic Methodologies and Catalytic Approaches for Benzofuran Derivatives

The field of organic synthesis is constantly evolving, with new methodologies and catalysts being developed to improve the efficiency, selectivity, and scope of chemical transformations. While specific advanced methods for the direct synthesis of this compound are not extensively documented, several innovative approaches for the synthesis of benzofuran derivatives in general are noteworthy and could potentially be applied to the synthesis of its precursors.

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems. For example, palladium-catalyzed intramolecular cyclization of α-(2-haloaryl)ketones and copper-catalyzed reactions have been reported for the synthesis of substituted benzofurans. acs.org Furthermore, a palladium-catalyzed dehydrogenative homo-coupling of benzofurans has been developed for the one-pot synthesis of 3,3′-bisbenzofurans. rsc.org

Metal-free reaction conditions are also gaining prominence due to their environmental benefits. A facile one-pot synthesis of functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones has been achieved through a [4+1] annulation of para-quinone methides and bromonitromethane (B42901) under mild, metal-free conditions. rsc.org Additionally, a transition-metal-free one-pot process for the synthesis of fused benzofuranamines has been reported. mdpi.com

These advanced methodologies, while not directly yielding this compound in the cited examples, represent the forefront of benzofuran synthesis and offer promising avenues for future research into more efficient and selective routes to this important chemical compound.

Chemical Reactivity and Derivatization Strategies of 3 Bromomethyl Benzofuran

Nucleophilic Substitution Reactions of the Bromomethyl Group

The presence of a bromine atom on the methyl group at the 3-position of the benzofuran (B130515) ring renders the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic strategies involving 3-(bromomethyl)benzofuran.

S_N2 Reactions with Diverse Heteroatom Nucleophiles (e.g., amines, oxygen, sulfur)

The bromomethyl group of this compound readily participates in bimolecular nucleophilic substitution (S_N2) reactions. libretexts.orgpressbooks.pub In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. pressbooks.pub The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. libretexts.orguky.edu

The general mechanism involves the backside attack of the nucleophile on the electrophilic carbon, resulting in an inversion of stereochemistry if the carbon is chiral. For this compound, the benzylic nature of the electrophilic carbon enhances its reactivity towards S_N2 displacement.

Heteroatom nucleophiles are commonly employed in these transformations. For instance:

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as effective nucleophiles to form the corresponding 3-(aminomethyl)benzofuran (B169018) derivatives. libretexts.org However, the basicity of amines can lead to side reactions, and the resulting primary amine can itself act as a nucleophile, potentially leading to over-alkylation. libretexts.org

Oxygen Nucleophiles: Alkoxides and phenoxides react with this compound to yield ether derivatives.

Sulfur Nucleophiles: Thiols and thiolates, being excellent nucleophiles, readily displace the bromide to form thioethers. mdpi.com

The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. uky.edu

Formation of Functionalized Amine, Ether, Thioether, and Ester Derivatives

The S_N2 reactivity of this compound has been extensively utilized to synthesize a variety of functionalized derivatives.

Amine Derivatives: The reaction with various amines leads to the formation of 3-(aminomethyl)benzofurans. For example, reaction with dimethylamine (B145610) can produce [(2,3-dihydro-1-benzofuran-3-yl)methyl][2-(dimethylamino)ethyl]amine. molport.com The synthesis of a range of 3-heteroalkylbenzofurans, including those with aza-methyl groups, has been achieved through radical coupling processes initiated by heteroatom anions. nih.gov

Ether and Thioether Derivatives: The synthesis of ether and thioether derivatives is a common strategy. For instance, menthol-derived 1,2,4-triazole-thioether compounds have been synthesized through nucleophilic substitution. mdpi.com The reaction of α-haloketones with oxygen and sulfur nucleophiles is a well-established method for forming various heterocyclic compounds. mdpi.com

Ester Derivatives: Carboxylate anions can act as nucleophiles to displace the bromide, forming ester derivatives. For instance, benzofuran-3-yl-acetic acids can be converted to their corresponding ethyl esters. researchgate.net The synthesis of a series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates has been reported. nih.gov

The following table summarizes examples of nucleophilic substitution reactions with this compound and related compounds:

| Nucleophile | Product Type | Example | Reference |

| Amines | Amine | [(2,3-dihydro-1-benzofuran-3-yl)methyl][2-(dimethylamino)ethyl]amine | molport.com |

| Thiols | Thioether | Menthol-derived 1,2,4-triazole-thioether compounds | mdpi.com |

| Carboxylates | Ester | Ethyl benzofuran-3-yl-acetate | researchgate.net |

| Alkoxides | Ether | 2-alkoxy-3-methylene-2,3-dihydrobenzofurans | researchgate.net |

Carbon-Carbon Bond Forming Reactions Involving the Bromomethyl Moiety

Beyond reactions with heteroatom nucleophiles, the bromomethyl group is a key participant in various carbon-carbon bond-forming reactions, enabling the extension of the molecular framework.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

While direct cross-coupling of the bromomethyl group can be challenging, it can be converted to other functionalities more amenable to these reactions. For instance, conversion to an organometallic reagent would allow for subsequent cross-coupling. More commonly, the benzofuran core itself, if appropriately substituted with a halide, can undergo these reactions. For example, palladium-catalyzed Sonogashira coupling of o-iodoanisoles with terminal alkynes is a known method for synthesizing 2,3-disubstituted benzofurans. organic-chemistry.org Similarly, Suzuki-Miyaura coupling reactions with boronic acids are employed to form biaryl compounds.

Alkylation and Arylation Reactions for Extended Molecular Architectures

The electrophilic carbon of the bromomethyl group can react with carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums) or enolates, to form new carbon-carbon bonds. This allows for the introduction of alkyl and aryl groups at the 3-position, leading to more complex molecular architectures.

Intramolecular Cyclization and Annulation Reactions

The reactive nature of the bromomethyl group can be harnessed in intramolecular reactions to construct new ring systems fused to the benzofuran core. If a suitable nucleophile is present elsewhere in the molecule, an intramolecular cyclization can occur. For example, a tethered alcohol, amine, or thiol can displace the bromide to form a new heterocyclic ring.

Furthermore, annulation strategies can be employed. For instance, a copper-catalyzed intramolecular C-O bond formation is a key step in a two-step procedure for preparing methyl benzo[b]furan-3-carboxylates. researchgate.net Another example involves the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- Current time information in Bangalore, IN.mdpi.comtandfonline.comoxadiazole-2-thione, where the benzofuran-3-ylmethyl moiety is incorporated into a new heterocyclic ring. nih.gov

Formation of Fused Heterocyclic Systems from this compound Intermediates

The reactivity of the bromomethyl group in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the initial substitution of the bromine atom by a nucleophile, followed by intramolecular cyclization reactions.

One notable application is the synthesis of pyrrole (B145914) derivatives. nih.gov A reaction sequence involving a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction, has been shown to produce highly functionalized pyrroles. nih.gov While this specific example may not directly start from this compound, the underlying principle of using a reactive handle to initiate cyclization is relevant. For instance, the functionalization of this compound could introduce a diene system, which can then undergo electrocyclization to form a six-membered ring fused to the benzofuran core. nih.gov

Another strategy involves the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This one-pot, three-step procedure begins with the Williamson ether synthesis between ethyl 2-(bromomethyl)quinoline-3-carboxylate and a salicylaldehyde (B1680747), followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.brscielo.br This approach highlights how a bromomethyl-containing heterocycle can be coupled with another functionalized ring system to build complex, fused structures. scielo.br

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through a domino aza-Michael-cyclization-dehydration sequence, starting from 5-aminopyrazoles and a suitable benzofuran derivative. chim.it This demonstrates the potential of utilizing functionalized benzofurans as building blocks for constructing fused polycyclic aromatic systems.

The following table summarizes selected examples of the formation of fused heterocyclic systems where a bromomethyl-containing starting material is a key component.

| Starting Material with Bromomethyl Group | Reagents and Conditions | Fused Heterocyclic Product | Yield (%) | Reference |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Salicylaldehydes, K2CO3, CH3CN, reflux; then 10% ethanolic KOH, reflux | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | 66-91 | scielo.brscielo.br |

| 3-Substituted bromomethyl indoles | Arenes, ZnBr2, 1,2-DCE, 80 °C | Carbazole derivatives | Good | rsc.org |

Investigation of Electrocyclization and Rearrangement Processes

Electrocyclization and rearrangement reactions represent powerful tools in organic synthesis for the construction of complex cyclic systems. libretexts.org In the context of benzofuran chemistry, these processes can lead to a diverse array of substituted and fused derivatives.

Electrocyclization Reactions:

An electrocyclization reaction is a concerted process involving the formation of a σ-bond at the termini of a conjugated π-electron system, leading to a cyclic product. libretexts.org These reactions are stereospecific and can be initiated either thermally or photochemically. libretexts.org For instance, a 6π-electrocyclization of a sulfilimine intermediate has been identified as a key step in the synthesis of polysubstituted pyrroles. nih.gov This reaction proceeds through a 6π-electrocyclization followed by a spontaneous ring-contraction. nih.gov While not directly involving this compound as a starting material, this illustrates the potential for creating fused systems by generating a suitable triene from the benzofuran core. Keteniminium salts have also been shown to undergo 6π-electrocyclization to form 3-aminobenzofurans. bogazici.edu.tr

Rearrangement Reactions:

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, are widely used in the synthesis of benzofuran derivatives. rsc.orgorganic-chemistry.orgrsc.org A charge-accelerated nih.govnih.gov-sigmatropic rearrangement of sulfonium (B1226848) intermediates, followed by substituent migration, has been employed to synthesize highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.orgrsc.org Another approach involves a nih.govnih.gov-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers, which provides an efficient route to natural 2-arylbenzofurans. organic-chemistry.org

A different type of rearrangement, the Jacobsen rearrangement, involves the migration of alkyl groups on multisubstituted benzenes and has been applied to the synthesis of congested aromatic systems. rsc.orgrsc.org Furthermore, a chalcone (B49325) rearrangement strategy has been developed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2,3-dihydrobenzofuran (B1216630) intermediates under different acidic conditions. nih.gov

The table below provides examples of rearrangement reactions utilized in the synthesis of benzofuran derivatives.

| Rearrangement Type | Substrates | Product | Key Features | Reference |

| Charge-accelerated nih.govnih.gov-sigmatropic rearrangement | 2,6-Disubstituted phenols and alkynyl sulfoxides | Highly substituted benzofurans | Involves subsequent substituent migration | rsc.orgrsc.org |

| nih.govnih.gov-Sigmatropic rearrangement | N-trifluoroacetyl-ene-hydroxylamines | Dihydrobenzofurans/Benzofurans | Triggered by TFAA or TFAT-DMAP | organic-chemistry.org |

| Chalcone rearrangement | 2,3-Dihydrobenzofurans | 3-Formylbenzofurans or 3-Acylbenzofurans | Selectivity controlled by acid conditions | nih.gov |

| Reformatsky-type reaction followed by C-C bond sigmatropic rearrangement | Aromatic α-bromo ketones | β-Diketones | Mediated by Furukawa reagent | acs.org |

Other Functionalization Pathways and Transformations of the Bromomethyl Group

The bromomethyl group of this compound is a versatile functional handle that can be transformed into a variety of other groups, enabling the synthesis of a wide range of derivatives.

A common transformation is the substitution of the bromine atom by various nucleophiles. For example, reaction with amines or amino acid ethyl esters leads to the formation of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. researchgate.net Similarly, reactions with diamines can produce bis-benzofuran derivatives. researchgate.net

The bromomethyl group can also be a precursor for the introduction of other functionalities. For instance, it can be converted to a phosphonium (B103445) salt, which can then undergo a Wittig reaction to form an alkene. vulcanchem.com

Furthermore, radical reactions provide another avenue for the functionalization of the benzofuran core. Intermolecular radical coupling of 2-iodophenyl allenyl ethers with heteroatomic compounds has been shown to yield 3-substituted benzofurans. nih.gov This approach allows for the introduction of phosphine, thiol, and aniline (B41778) functionalities at the 3-position. nih.gov

The following table summarizes various functionalization reactions of the bromomethyl group in benzofuran derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

| Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate | Amines or amino acid ethyl esters | Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates | researchgate.net |

| Ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate | Diamines | Bis-benzofuran derivatives | researchgate.net |

| 2-Bromo-6-fluorobenzaldehyde | Chloromethyl mercaptan, then triphenylphosphine | Benzofuran skeleton via Wittig reaction | vulcanchem.com |

| 2-Iodophenyl allenyl ethers | Phosphines, thiols, anilines | 3-Functionalized benzofurans with heteroatomic groups | nih.gov |

| Methyl 7-acetyl-3-methyl-5,6-dimethoxybenzofuran-2-carboxylate | NBS in CCl4 | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of 3 Bromomethyl Benzofuran Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(bromomethyl)benzofuran analogues. It provides detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the bromomethyl protons and the protons of the benzofuran (B130515) core.

Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group typically appear as a singlet in the ¹H NMR spectrum. For instance, in 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, this signal is observed at 5.01 ppm. mdpi.com Similarly, for 1-[3-(bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone and ethyl 3-(bromomethyl)quinoxaline-2-carboxylate, the singlets for the bromomethyl protons appear at 5.03 ppm and 5.16 ppm, respectively. mdpi.comclockss.org In the case of 1-[3-(bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone, this signal is found at 5.17 ppm. mdpi.com For 6-(bromomethyl)benzofuran-2-carbonitrile, the singlet for the CH₂Br protons is located further upfield at 4.65 ppm. vulcanchem.com

Aromatic Signals: The protons on the benzofuran ring system give rise to signals in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzofuran core. For example, in 6-(bromomethyl)benzofuran-2-carbonitrile, the proton at the 3-position (H-3) appears as a singlet at 7.65 ppm, while the protons on the benzene (B151609) ring (H-5 and H-7) are observed as doublets at 7.48 ppm and 7.82 ppm, respectively. vulcanchem.com In some derivatives, the furan (B31954) proton signal can be a singlet, as seen at 7.55 ppm for a t-butyl substituted benzofuran derivative. scielo.brscielo.br The aromatic protons in various substituted benzofuran derivatives can present as multiplets in the range of 7.10-7.87 ppm. mdpi.comscielo.brscielo.br

Below is an interactive data table summarizing the ¹H NMR chemical shifts for key protons in several this compound analogues.

Table 1: ¹H NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br Protons (ppm) | Chemical Shift (δ) of Aromatic Protons (ppm) |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 5.01 (s, 2H) | 6.33 (d, J=1.8 Hz, 1H), 6.59 (d, J=1.8 Hz, 1H) |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 5.03 (s, 2H) | 7.14 (m, 2H), 7.44 (m, 1H) |

| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | CDCl₃ | 5.16 (s, 2H) | 7.86-7.91 (m, 2H), 8.12 (d, J=7.2 Hz, 1H), 8.25 (d, J=7.2 Hz, 1H) |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 5.17 (s, 2H) | 6.66 (m, 1H), 7.10 (m, 1H), 7.38 (m, 1H) |

| 6-(Bromomethyl)benzofuran-2-carbonitrile | CDCl₃ | 4.65 (s, 2H) | 7.82 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 7.48 (d, J=8.4 Hz, 1H) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Benzofuran Core: The carbon atoms of the benzofuran ring system resonate at characteristic chemical shifts. For example, in 6-(bromomethyl)benzofuran-2-carbonitrile, the carbons of the benzofuran core appear at δ 158.2 (C-2), 145.6 (C-6), 126.4 (C-7), and 122.1 (C-3). vulcanchem.com In 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, the benzofuran core carbons are observed at δ 87.75, 95.75, 110.93, 125.16, 146.68, 156.23, and 156.30. mdpi.com

Substituents: The carbon of the bromomethyl group (-CH₂Br) typically appears in the range of δ 20-35 ppm. For instance, in 6-(bromomethyl)benzofuran-2-carbonitrile, the CH₂Br carbon resonates at 34.8 ppm. vulcanchem.com In various acetylated and alkoxylated this compound derivatives, this signal is found between 22.06 and 27.78 ppm. mdpi.com Other substituent carbons, such as those from methoxy (B1213986) or acetyl groups, also have characteristic chemical shifts. mdpi.com

The following interactive data table presents the ¹³C NMR chemical shifts for the benzofuran core and key substituents in several analogues.

Table 2: ¹³C NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br Carbon (ppm) | Chemical Shift (δ) of Benzofuran Core Carbons (ppm) |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 22.59 | 87.75, 95.75, 110.93, 125.16, 146.68, 156.23, 156.30 |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 21.16 | 102.18, 113.13, 118.97, 123.33, 127.56, 148.13, 149.05, 156.59 |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 22.59 | 104.72, 104.81, 116.84, 124.75, 129.64, 146.90, 155.21, 155.61 |

| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | CDCl₃ | 22.06 | 96.28, 114.58, 119.52, 122.36, 123.68, 146.77, 154.85, 160.31 |

| 6-(Bromomethyl)benzofuran-2-carbonitrile | CDCl₃ | 34.8 | 158.2, 145.6, 126.4, 122.1 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound analogues.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule. For example, COSY spectra can confirm the connectivity of protons within the benzene and furan rings of the benzofuran core. mdpi.comtandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC correlations can confirm the position of the bromomethyl group at C3 of the benzofuran ring and the placement of other substituents. mdpi.comtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry and conformation of the molecule. For example, NOESY can be used to establish the relative positions of substituents on the benzofuran ring system. mdpi.comtandfonline.com

13C NMR Spectroscopic Data for Benzofuran Core and Substituents

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For instance, the molecular formula of 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone was confirmed by HRMS, which showed a sodium adduct [M+Na]⁺ at m/z 336.9860, corresponding to the calculated value of 336.9876 for C₁₃H₁₃BrO₄Na. mdpi.com Similarly, for 1-[3-(bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone, the [M+Na]⁺ ion was found at m/z 306.9783 (calculated 306.9770 for C₁₂H₁₁BrO₃Na). mdpi.com The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the loss of the bromomethyl group or other substituents can be observed, helping to confirm the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected this compound Analogues

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | ESI | 336.9876 [M+Na]⁺ | 336.9860 | C₁₃H₁₃BrO₄ |

| 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | ESI | 306.9770 [M+Na]⁺ | 306.9783 | C₁₂H₁₁BrO₃ |

| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | ESI | 320.9926 [M+Na]⁺ | 320.9920 | C₁₃H₁₃BrO₃ |

| 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone | ESI | 320.9926 [M+Na]⁺ | 320.9917 | C₁₃H₁₃BrO₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound analogues, characteristic absorption bands can be observed for various functional groups. For example, the C-Br stretching vibration is typically found in the fingerprint region of the spectrum. In some brominated benzofuran derivatives, this band appears around 677-747 cm⁻¹. brieflands.com Other characteristic bands include C=O stretching for acetylated derivatives (around 1700 cm⁻¹) and C-O stretching for ether linkages. scielo.brscielo.br

Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups and study the vibrational properties of these molecules. The introduction of a bromine atom can lead to a blue-shift in the vibrational frequencies of the C-S bond in related benzothieno[3,2-b]benzofuran derivatives, indicating an increase in bond energy. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectra of benzofuran derivatives are influenced by the nature and position of substituents on the benzofuran ring.

The electronic excitation energies of substituted benzofurans have been studied, and it has been found that the position of the substituent significantly affects the electronic absorption bands. researchgate.netresearchgate.net The π-π* transitions are responsible for the main absorption bands in the UV-Vis spectrum. The extent of conjugation in the molecule, which is influenced by substituents, will affect the wavelength of maximum absorption (λₘₐₓ). For instance, in some benzofuro[3,2-d]pyrimidin-4(1H)-one derivatives, UV absorption bands are observed in the range of 228-289 nm. nuph.edu.ua

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. For analogues of this compound, this technique provides unequivocal proof of structure, detailing bond lengths, bond angles, and torsional angles. Such data are crucial for understanding the molecule's conformation, stereochemistry, and the non-covalent interactions that govern its packing in the crystal lattice.

Research into the solid-state structures of benzofuran derivatives reveals significant insights into their molecular geometry. The benzofuran unit itself is typically found to be essentially planar. iucr.orgiucr.orgresearchgate.net For instance, in the structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one, the root-mean-square (rms) deviation for all non-hydrogen atoms was found to be as low as 0.0292 Å for one of the two independent molecules in the asymmetric unit. researchgate.net Similarly, the benzofuran unit in 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran is nearly planar, with a mean deviation of 0.006 (1) Å. iucr.org

A critical structural parameter in many 3-substituted benzofuran analogues is the dihedral angle between the plane of the benzofuran ring system and the substituent at the 3-position. This angle is highly dependent on the nature of the substituent. In a series of 3-(arylsulfonyl)benzofuran derivatives, this angle was found to vary from approximately 72° to nearly 90°. iucr.org Specific examples include 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran and 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran, where the dihedral angles between the benzofuran system and the phenyl ring are 89.29 (6)° and 82.45 (4)°, respectively. iucr.orgiucr.org

The synthesis of various benzofuran analogues has led to the crystallographic characterization of numerous derivatives, providing a rich database of structural information. scispace.commdpi.com Studies have successfully determined the crystal structures of compounds like methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate and its precursors, confirming their molecular structures and providing precise metric parameters. scispace.com

The following tables summarize crystallographic data for several representative benzofuran analogues, showcasing the diversity of structures that have been precisely determined.

Table 1: Crystallographic Data for Selected Benzofuran Analogues

| Compound Name/Reference | Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| Diastereoselective trans 2,3-dihydrobenzofuran (B1216630) derivative (6k) researchgate.net | Not specified | Orthorhombic | P212121 | a = 10.0670(2) Åb = 10.4687(2) Åc = 18.4125(3) Å |

| Compound 3h rsc.org | C₁₇H₁₄ClNO₄ | Monoclinic | P 1 21 1 | a = 14.2170(14) Å, β = 93.356(7)°b = 7.4840(8) Åc = 14.4870(15) Å |

| Nigranol A (6) mdpi.com | C₁₃H₁₂O₃ | Triclinic | P-1 | a = 7.198 Å, α = 97.983(2)°b = 17.49 Å, β = 93.2845(18)°c = 18.505 Å, γ = 92.216(2)° |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.net | C₁₁H₁₀O₂ | Monoclinic | P21/c | a = 7.1869(3) Å, β = 96.763(3)°b = 18.0636(10) Åc = 13.1656(7) Å |

| Related compounds 1 and 2 to methyl 6-bromo-(2-bromomethyl)-5- methoxy-1-benzofuran-3-carboxylate scispace.com | Not specified | Triclinic | P-1 | Not specified |

Table 2: Selected Structural Features of 3-Substituted Benzofuran Analogues

| Compound Name | Key Structural Feature | Value | Reference |

|---|---|---|---|

| 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran | Dihedral angle between benzofuran and 4-fluorophenyl rings | 82.45 (4)° | iucr.org |

| 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | Dihedral angle between benzofuran and 4-bromophenyl rings | 89.29 (6)° | iucr.org |

| 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | Intermolecular interaction | C—Br⋯π [3.626 (1) Å] | iucr.org |

| Benzofuran-fused silole/germole derivatives | Intermolecular interaction | Face-to-face π–π contacts | acs.org |

Computational Chemistry and Theoretical Studies on 3 Bromomethyl Benzofuran Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a important tool for investigating the geometric and electronic properties of 3-(bromomethyl)benzofuran and its analogs. researchgate.netrsc.org By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately predict the molecule's three-dimensional structure, bond lengths, and bond angles. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's stability and conformational preferences. researchgate.net

The electronic structure of these compounds, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. nih.gov This information is vital for predicting the molecule's reactivity and potential interaction with other molecules. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Propolisbenzofuran B Molecule

| Property | Value |

| HOMO Energy | -5.996 eV |

| LUMO Energy | -2.264 eV |

| Energy Gap (Eg) | 3.732 eV |

| Dipole Moment (μD) | 10.487 D |

| Source: nih.gov |

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are extensively used to predict the spectroscopic properties of this compound derivatives, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of these compounds. researchgate.netacs.org These theoretical predictions, often performed with functionals like B3LYP and CAM-B3LYP, generally show good agreement with experimental values, helping to confirm the molecular structure. acs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of these molecules. nih.gov This helps in understanding the electronic transitions occurring within the molecule when it absorbs light.

Molecular Docking Studies Focusing on Ligand-Target Interactions for Rational Design

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is particularly valuable in drug design. For derivatives of this compound, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes. nih.govijpsonline.com For example, studies have explored the binding affinities of these compounds with targets like tubulin, which is involved in cell division and is a target for anticancer drugs. researchgate.netresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity, guiding the design of more potent and selective inhibitors. nih.gov

Mechanistic Investigations of Organic Reactions Involving this compound Intermediates

Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions where this compound acts as an intermediate. For instance, the SN2 reaction of a this compound derivative with N-phenylpiperazine has been studied to understand the reaction pathway. nih.gov DFT calculations can be used to model the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics. uq.edu.au This understanding is essential for optimizing reaction conditions and developing new synthetic methodologies.

Quantum Chemical Analysis of Reactivity and Selectivity in Chemical Transformations

Quantum chemical methods provide a framework for understanding the reactivity and selectivity of chemical reactions. By analyzing the electronic properties of this compound, such as the distribution of charges and the nature of the frontier molecular orbitals, it is possible to predict which sites of the molecule are most likely to react and how the reaction will proceed. wuxiapptec.com For example, the analysis of molecular orbitals can help predict the regioselectivity of cyclization reactions. wuxiapptec.com These theoretical insights are invaluable for designing new chemical transformations and for understanding the outcomes of experimental studies.

Synthetic Applications and Utility of 3 Bromomethyl Benzofuran As a Key Building Block

Precursor for Diverse Benzofuran-Based Heterocyclic Systems

The reactivity of the bromomethyl group in 3-(bromomethyl)benzofuran allows for its use as a precursor in the synthesis of various heterocyclic systems. The benzofuran (B130515) nucleus is a common scaffold in many biologically active compounds, and the ability to functionalize the 3-position is a key strategy in medicinal chemistry.

For instance, this compound derivatives can be synthesized by the bromination of the corresponding 3-methylbenzofuran (B1293835). This is often achieved using N-bromosuccinimide (NBS) as the brominating agent. nih.govmdpi.com The resulting this compound can then react with various nucleophiles to construct new heterocyclic rings.

One notable application is in the synthesis of compounds where the benzofuran ring is linked to other heterocyclic systems. For example, 2-benzoyl-3-(bromomethyl)-1-benzofuran has been used to create derivatives by reacting it with nucleophiles like dimethylamine (B145610) and 1-methylpiperazine. researchgate.net This highlights the utility of the bromomethyl group in constructing more complex molecular architectures.

The general reaction scheme involves the nucleophilic attack on the methylene (B1212753) carbon of the bromomethyl group, leading to the displacement of the bromide ion. This S_N2 reaction is a fundamental transformation that allows for the formation of new carbon-heteroatom or carbon-carbon bonds. nih.gov

Scaffold for Complex Polycyclic Systems and Fused Ring Architectures

The strategic placement of the bromomethyl group on the benzofuran ring makes this compound an ideal starting material for the construction of complex polycyclic and fused ring systems. The reactivity of this group allows for intramolecular cyclization reactions, leading to the formation of new rings fused to the benzofuran core.

While direct examples of using this compound to build polycyclic systems are specific to the desired target molecule, the principle is well-established in heterocyclic chemistry. For instance, a similar compound, 2-(bromomethyl)quinoline-3-carboxylate, has been utilized in one-pot, three-step reactions to synthesize 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.brscielo.br This process involves an initial Williamson ether synthesis with a salicylaldehyde (B1680747), followed by hydrolysis and intramolecular cyclization. A similar strategy could be envisioned for this compound.

The synthesis of fused systems often relies on the initial reaction of the bromomethyl group with a suitable nucleophile, which introduces a side chain that can subsequently undergo a ring-closing reaction. This approach provides a powerful tool for accessing novel and complex heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

Intermediate in the Synthesis of Quinoxaline-Benzofuran Hybrid Architectures

This compound and its analogs are key intermediates in the synthesis of quinoxaline-benzofuran hybrids. These hybrid molecules, which combine two biologically important heterocyclic scaffolds, have attracted significant interest in medicinal chemistry.

A common synthetic route involves the reaction of a bromomethyl-functionalized quinoxaline (B1680401) with a salicylaldehyde derivative to construct the benzofuran ring. For example, ethyl 3-(bromomethyl)quinoxaline-2-carboxylate has been used as a key substrate to synthesize 3-(benzofuran-2-yl)quinoxaline-2-carboxylic acids. clockss.org This reaction proceeds through a one-pot sequential Rap-Stoermer type reaction followed by ester hydrolysis. clockss.org

Although this example starts with a bromomethylquinoxaline, the reverse strategy, using a this compound derivative and a suitable quinoxaline precursor, is also a viable approach. The fundamental reaction remains the nucleophilic substitution at the bromomethyl group, which facilitates the linking of the two heterocyclic moieties.

The following table summarizes the synthesis of a quinoxaline-benzofuran hybrid, showcasing the role of the bromomethyl intermediate.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Ethyl 3-methylquinoxaline-2-carboxylate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) | Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | 71 | clockss.org |

| Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate | Salicylaldehyde, K₂CO₃, then KOH | 3-(Benzofuran-2-yl)quinoxaline-2-carboxylic acid | 77 | clockss.org |

Interactive Data Table: This table illustrates the two-step synthesis of a quinoxaline-benzofuran hybrid, starting from the bromination of a methylquinoxaline to form the key bromomethyl intermediate.

Role in the Construction of Benzofuran-Coumarin Conjugates and Related Heterocycles

This compound plays a significant role in the synthesis of benzofuran-coumarin conjugates. Both benzofuran and coumarin (B35378) are privileged structures in medicinal chemistry, and their combination into a single molecule can lead to compounds with enhanced biological activity.

The synthesis of these conjugates often involves the reaction of a bromomethyl-functionalized benzofuran with a hydroxycoumarin derivative. The Williamson ether synthesis is a common method for this transformation, where the phenoxide of the hydroxycoumarin acts as the nucleophile, displacing the bromide from the this compound.

For example, 3-bromomethyl-2-carboethoxy-5,6-dimethoxybenzofuran has been shown to react efficiently with phenoxides, including those derived from coumarins, to form ethers in high yields. clockss.org This demonstrates the feasibility of using this compound derivatives to link to coumarin scaffolds.

The versatility of this approach allows for the creation of a diverse library of benzofuran-coumarin hybrids with varying substitution patterns on both heterocyclic rings, which is crucial for structure-activity relationship (SAR) studies.

Applications in the Synthesis of Other Biologically Relevant Heterocycles (e.g., pyrazole (B372694), oxadiazole, imidazole (B134444) derivatives)

The utility of this compound extends to the synthesis of a variety of other biologically relevant heterocycles, including pyrazoles, oxadiazoles, and imidazoles. The reactive bromomethyl group can be transformed into various functional groups that are precursors to these heterocyclic rings.

Pyrazole Derivatives: Benzofuran-based pyrazole derivatives have been synthesized through multi-step reactions. nih.gov While not always directly from this compound, the synthesis often involves intermediates that could be derived from it. For instance, a 2-acetylbenzofuran (B162037) can be a precursor, which can be synthesized from a salicylaldehyde derivative. nih.gov The bromomethyl group can be converted to an acetyl group through various synthetic transformations. Pyrazole derivatives have also been synthesized from 3-benzoylbenzofurans by reaction with hydrazine (B178648) hydrate. nih.gov

Imidazole Derivatives: Benzofuran-imidazole hybrids have also been synthesized. mdpi.com For example, imidazole analogues have been prepared by treating a precursor with a benzofuran derivative in the presence of sodium hydride in DMF. mdpi.com The bromomethyl group of this compound could be used to alkylate an imidazole ring, directly linking the two heterocycles. The synthesis of imidazole derivatives from (B)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-(2-nitrophenoxymethyl)-1,3-dioxolane has been reported, showcasing the utility of bromomethyl groups in imidazole synthesis. google.com

The following table provides examples of heterocycles synthesized using benzofuran precursors, highlighting the potential applications of this compound.

| Heterocycle | Synthetic Precursor | Key Reaction | Reference |

| Pyrazole | 3-Benzoylbenzofurans | Reaction with hydrazine hydrate | nih.gov |

| 1,2,4-Oxadiazole | 5-Bromo-N'-hydroxybenzofuran-2-carboxamidine | Reaction with chloro/bromo acetyl chloride | researchgate.net |

| Imidazole | Benzofuran derivative | Reaction with imidazole in the presence of NaH | mdpi.com |

Interactive Data Table: This table summarizes the synthesis of various biologically relevant heterocycles from benzofuran-based precursors, illustrating the broad applicability of the benzofuran scaffold.

Research Perspectives and Future Directions in 3 Bromomethyl Benzofuran Chemistry

Development of Novel and Sustainable Synthetic Routes and Methodologies

The primary route for synthesizing 3-(bromomethyl)benzofuran derivatives involves the bromination of the corresponding 3-methylbenzofuran (B1293835) precursors. A common and effective method utilizes N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride (CCl₄). tandfonline.com This reaction proceeds via a radical mechanism to selectively introduce a bromine atom onto the methyl group at the 3-position of the benzofuran (B130515) ring. tandfonline.com

Future research in this area is geared towards developing more sustainable and efficient synthetic methodologies. This includes exploring greener solvents to replace hazardous ones like CCl₄, investigating alternative brominating agents with better atom economy and lower environmental impact, and optimizing reaction conditions to improve yields and minimize side products. The development of catalytic methods for this transformation, potentially using transition metal catalysts, could also offer significant advantages in terms of selectivity and efficiency.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The bromine atom in the bromomethyl group of this compound is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity has been exploited to synthesize a variety of derivatives. For instance, reaction with N-phenylpiperazine in the presence of a base like anhydrous potassium carbonate affords the corresponding piperazinyl-substituted benzofuran. tandfonline.com

Future explorations into the reactivity of this compound could uncover novel chemical transformations. This includes investigating its participation in various coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds. The potential for this compound to act as a precursor for generating reactive intermediates, such as benzofuran-3-yl-methyl radicals or cations, could open up new avenues for complex molecule synthesis. Furthermore, exploring its behavior under different reaction conditions, including photochemical and electrochemical methods, may reveal unprecedented reactivity patterns.

Advanced Derivatization Strategies for Enhanced Structural Diversity

The ability to derivatize this compound is crucial for generating libraries of compounds with diverse biological activities. The introduction of various substituents on the benzofuran core can significantly influence its properties. For example, the presence of methoxy (B1213986) groups on the benzene (B151609) ring has been shown to be important for the biological activity of some derivatives. researchgate.net

Advanced derivatization strategies will focus on creating more complex and diverse molecular architectures. This could involve multi-component reactions where this compound is a key building block, allowing for the rapid assembly of intricate structures. The use of protecting group strategies will be essential to selectively modify different positions of the benzofuran scaffold. Furthermore, the synthesis of hybrid molecules, where the this compound moiety is combined with other pharmacologically active scaffolds, holds promise for the development of new therapeutic agents with improved efficacy and selectivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of modern technologies like flow chemistry and automated synthesis can significantly accelerate the synthesis and screening of this compound derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolating intermediates.

Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound and its derivatives. This will involve optimizing reactor design, residence times, and reagent mixing to maximize efficiency and yield. Automated synthesis platforms can then be used to rapidly generate libraries of these compounds, which can be screened for their biological activities, thereby accelerating the drug discovery process.

Computational Design and Prediction of Novel this compound Transformations

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the reactivity and properties of molecules. Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure and predict the outcome of chemical reactions. researchgate.net

In the context of this compound, computational methods can be employed to design novel transformations and predict their feasibility. By modeling the transition states of potential reactions, researchers can gain insights into the reaction mechanisms and identify the most promising synthetic routes. Computational screening of virtual libraries of this compound derivatives can also help in identifying candidates with desired properties, such as specific biological activities or material characteristics, thus guiding experimental efforts. The use of computational tools to study the interaction of these compounds with biological targets, such as enzymes and receptors, can provide valuable information for the design of new drugs. nih.gov

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H NMR distinguishes benzofuran protons (δ 6.8–7.6 ppm) and bromomethyl peaks (δ 4.2–4.5 ppm). ¹³C NMR confirms quaternary carbons (δ 140–160 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H⁺] = 215.97 m/z for C₉H₇BrO) and fragmentation patterns .

- Elemental analysis : Validate purity (>98%) by matching calculated vs. observed C/H/Br ratios .

How can researchers address discrepancies in reported biological activities of this compound analogs?

Advanced Research Focus

Contradictory bioactivity data (e.g., cytotoxicity vs. inertness) may stem from:

- Purity issues : Trace solvents (e.g., DMSO) in pharmacological assays can skew results. Use HPLC (≥99.5% purity) for in vitro studies .

- Stereochemical variability : Racemic mixtures vs. enantiopure compounds (resolve via chiral columns) .

- Assay conditions : Varying cell lines (e.g., HeLa vs. HEK293) or incubation times impact IC₅₀ values. Standardize protocols per OECD guidelines .

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.